Isobutyraldehyde Diethyl Acetal

Description

The exact mass of the compound 1,1-Diethoxy-2-methylpropane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Food additives -> Flavoring Agents. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

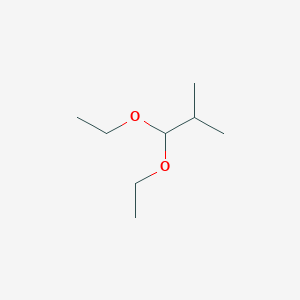

Structure

3D Structure

Properties

IUPAC Name |

1,1-diethoxy-2-methylpropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O2/c1-5-9-8(7(3)4)10-6-2/h7-8H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZDFOVZPOBSHDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C(C)C)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1061940 | |

| Record name | Propane, 1,1-diethoxy-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1061940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1741-41-9 | |

| Record name | 1,1-Diethoxy-2-methylpropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1741-41-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propane, 1,1-diethoxy-2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001741419 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propane, 1,1-diethoxy-2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propane, 1,1-diethoxy-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1061940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1-diethoxy-2-methylpropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.552 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

isobutyraldehyde diethyl acetal synthesis mechanism steps

An In-depth Technical Guide to the Synthesis of Isobutyraldehyde Diethyl Acetal

For researchers, scientists, and professionals in drug development, understanding the intricacies of chemical synthesis is paramount. This guide provides a comprehensive overview of the synthesis of this compound, a common protecting group for aldehydes in organic synthesis. The document details the reaction mechanism, presents comparative data for various catalysts, and provides detailed experimental protocols.

Core Synthesis Mechanism: An Acid-Catalyzed Pathway

The formation of this compound from isobutyraldehyde and ethanol is a reversible, acid-catalyzed reaction. The mechanism proceeds through the formation of a hemiacetal intermediate and can be summarized in the following key steps.[1]

-

Protonation of the Carbonyl Oxygen : The acid catalyst protonates the carbonyl oxygen of isobutyraldehyde, which significantly enhances the electrophilicity of the carbonyl carbon.[1]

-

First Nucleophilic Attack : An ethanol molecule, acting as a nucleophile, attacks the activated carbonyl carbon. This results in the formation of a protonated hemiacetal.

-

Deprotonation to Form Hemiacetal : A base (such as another ethanol molecule or the conjugate base of the acid catalyst) removes the proton from the attacking oxygen, yielding a neutral hemiacetal intermediate.

-

Protonation of the Hydroxyl Group : The hydroxyl group of the hemiacetal is protonated by the acid catalyst, transforming it into a good leaving group (water).

-

Elimination of Water : The lone pair of electrons on the ether oxygen assists in the elimination of a water molecule, leading to the formation of a resonance-stabilized oxonium ion.

-

Second Nucleophilic Attack : A second molecule of ethanol attacks the electrophilic carbon of the oxonium ion.

-

Final Deprotonation : A final deprotonation step yields the this compound and regenerates the acid catalyst.

To drive the reaction equilibrium towards the product, it is common practice to use an excess of ethanol and/or remove the water that is formed during the reaction.[1]

Visualization of the Synthesis Mechanism

The following diagram illustrates the step-by-step acid-catalyzed mechanism for the formation of this compound.

Catalyst Performance Comparison

The choice of acid catalyst is crucial for optimizing the synthesis of this compound, affecting reaction rates, yields, and overall process efficiency. Catalysts can be broadly categorized as homogeneous or heterogeneous.

Quantitative Catalyst Performance Data

The following table summarizes the performance of various acid catalysts in the synthesis of this compound and related acetalization reactions.

| Catalyst | Catalyst Type | Substrate | Alcohol | Temp. (°C) | Time (h) | Yield (%) | Key Advantages |

| H₂SO₄ | Homogeneous | Isobutyraldehyde | Ethanol | 25 | 6 | 78 | Low cost, readily available.[1] |

| Methanesulfonic acid | Homogeneous | Isobutyraldehyde | Ethanol | Reflux | 1 | High Activity | High catalytic activity.[2][3] |

| Amberlyst 18 | Heterogeneous | Isobutyraldehyde | Ethanol | 20 | 5.5 | 95 | Reusable, non-corrosive, reduces waste.[1] |

| RuCl₃ | Homogeneous | Isobutyraldehyde | Ethanol | 20 | 10 | 85 | Effective under mild, low-temperature conditions.[1] |

| Zr-based MOFs | Heterogeneous | Isobutyraldehyde | Ethanol | - | 3 | 90 | High yield in a short time.[1] |

| Mn(CH₃SO₃)₂ | Heterogeneous | Isobutyraldehyde | Ethanol | Reflux | 1 | Good Activity | Simplifies post-treatment, catalyst is recyclable.[3] |

| Zn(CH₃SO₃)₂ | Heterogeneous | Isobutyraldehyde | Ethanol | Reflux | 1 | Moderate Activity | Simplifies post-treatment, catalyst is recyclable.[3] |

| Ni(CH₃SO₃)₂ | Heterogeneous | Isobutyraldehyde | Ethanol | Reflux | 1 | Lower Activity | Simplifies post-treatment, catalyst is recyclable.[3] |

| Cu(CH₃SO₃)₂ | Heterogeneous | Isobutyraldehyde | Ethanol | Reflux | 1 | Lowest Activity | Simplifies post-treatment, catalyst is recyclable.[3] |

Note: The activity of metal methanesulfonates is reported relative to methanesulfonic acid, with the order of activity being: Methanesulfonic acid > Mn(CH₃SO₃)₂ > Zn(CH₃SO₃)₂ > Ni(CH₃SO₃)₂ > Cu(CH₃SO₃)₂.[3]

Experimental Protocols

Below are detailed experimental protocols for the synthesis of this compound using different types of catalysts.

General Experimental Workflow

The following diagram outlines the general workflow for the synthesis, workup, and purification of this compound.

Protocol 1: Homogeneous Catalysis with Methanesulfonic Acid

This protocol outlines the synthesis using a strong, soluble acid catalyst.

Materials:

-

Isobutyraldehyde (0.12 mol, 10 mL)

-

Anhydrous Ethanol (0.72 mol, 42 mL)

-

Methanesulfonic acid (catalytic amount)

-

Sodium carbonate solution (for neutralization)

-

Anhydrous calcium chloride (for drying)

Procedure:

-

Equip a three-necked flask with a thermometer, a reflux condenser, and a water separator.

-

Charge the flask with isobutyraldehyde and anhydrous ethanol.[3]

-

Add a catalytic amount of methanesulfonic acid to the mixture.

-

Heat the mixture to reflux with magnetic stirring for 1 hour.[3] Water generated during the reaction can be collected in the separator.

-

After cooling, recover the excess ethanol, for instance, by distillation.

-

Wash the organic phase twice with a sodium carbonate solution to neutralize the acid, followed by one wash with water.[3]

-

Dry the organic phase with anhydrous calcium chloride.[3]

-

Purify the product by fractional distillation, collecting the fraction at 142-146°C.[3]

Protocol 2: Heterogeneous Catalysis with a Metal Methanesulfonate (e.g., Mn(CH₃SO₃)₂)

This protocol utilizes a solid acid catalyst that simplifies product workup.

Materials:

-

Isobutyraldehyde (0.12 mol, 10 mL)

-

Anhydrous Ethanol (0.72 mol, 42 mL)

-

Mn(CH₃SO₃)₂ (catalytic amount)

-

Anhydrous calcium chloride (for drying)

Procedure:

-

Set up the reaction apparatus as described in Protocol 1.

-

Add isobutyraldehyde, anhydrous ethanol, and the Mn(CH₃SO₃)₂ catalyst to the flask.[3]

-

Heat the mixture to reflux with magnetic stirring for 1 hour.

-

After the reaction, cool the mixture. The solid catalyst will settle at the bottom of the reactor.

-

Separate the catalyst by filtration. The catalyst can be recovered and potentially reused.[3]

-

Recover excess ethanol from the filtrate by distillation.

-

Dry the remaining organic phase with anhydrous calcium chloride.

-

Purify the product by fractional distillation.

This guide provides a foundational understanding of the synthesis of this compound, offering valuable insights for professionals engaged in chemical research and development. The provided data and protocols can serve as a starting point for the optimization of this important chemical transformation.

References

isobutyraldehyde diethyl acetal physical properties boiling point

An In-depth Technical Guide to the Physical Properties of Isobutyraldehyde Diethyl Acetal, with a Focus on its Boiling Point

This technical guide provides a comprehensive overview of the physical properties of this compound (also known as 1,1-diethoxy-2-methylpropane), with a particular emphasis on its boiling point. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry who require detailed information on this compound.

Physical and Chemical Properties

This compound is a colorless, clear liquid. It is primarily used in organic synthesis, for instance as a protecting group for aldehydes, and as a fragrance and flavoring agent. Its chemical structure consists of a central carbon atom bonded to a hydrogen, an isobutyl group, and two ethoxy groups.

Quantitative Data

The key physical properties of this compound are summarized in the table below for easy reference and comparison.

| Physical Property | Value | Conditions |

| Boiling Point | 135.00 °C | @ 760.00 mm Hg[1] |

| 135-136 °C | @ 745 Torr | |

| 138 °C | ||

| 142-146 °C | (Collection fraction during synthesis)[2] | |

| Density | 0.82600 to 0.83200 g/cm³ | @ 25.00 °C[1] |

| 0.82 g/cm³ | ||

| 0.8295 g/cm³ | @ 20 °C | |

| Refractive Index | 1.39000 to 1.39600 | @ 20.00 °C[1] |

| 1.39 | ||

| n20/D 1.394 | ||

| Flash Point | 73.00 °F (22.78 °C) | Tagliabue Closed Cup (TCC)[1] |

| 22 °C | ||

| 23 °C[3] | ||

| Vapor Pressure | 8.529000 mmHg | @ 25.00 °C (estimated)[1] |

| Molecular Formula | C₈H₁₈O₂ | |

| Molecular Weight | 146.23 g/mol | |

| CAS Number | 1741-41-9 |

Experimental Protocols

This section outlines the methodologies for key experiments related to the synthesis and physical characterization of this compound.

Synthesis of this compound

The classical synthesis of this compound involves the acid-catalyzed reaction of isobutyraldehyde with an excess of ethanol. The removal of water as it is formed drives the reaction toward the formation of the acetal.

Materials:

-

Three-necked flask

-

Thermometer

-

Reflux condenser

-

Separator

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Isobutyraldehyde (0.12 mol, 10 mL)

-

Ethanol (0.72 mol, 42 mL)[2]

-

Acid catalyst (e.g., methanesulfonic acid)[2]

-

Sodium carbonate solution

-

Anhydrous calcium chloride

Procedure:

-

To a three-necked flask equipped with a thermometer, reflux condenser, and a separator, add 0.12 mol (10 mL) of isobutyraldehyde, 0.72 mol (42 mL) of ethanol, and a suitable amount of an acid catalyst.[2]

-

Heat the mixture under magnetic stirring for 1 hour.[2]

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Recover the excess ethanol, for example, by simple distillation.

-

Wash the remaining organic phase twice with a sodium carbonate solution to neutralize the acid catalyst.[2]

-

Wash the organic phase once with water to remove any remaining salts.[2]

-

Dry the organic phase with anhydrous calcium chloride to remove residual water.[2]

-

Purify the crude product by fractional distillation. Collect the fraction at 142-146°C, which corresponds to the this compound.[2]

Determination of Boiling Point (Thiele Tube Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the atmospheric pressure. The Thiele tube method is a common and convenient technique for determining the boiling point of a small sample of a liquid.

Materials:

-

Thiele tube

-

Thermometer (with appropriate range)

-

Small test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

Liquid paraffin or other suitable heating oil

-

Bunsen burner or other heat source

-

Stand and clamp

-

Rubber band or thread

Procedure:

-

Fill the Thiele tube with liquid paraffin to a level just above the side arm.

-

Take a small test tube and fill it to about one-third with the this compound sample.

-

Place a capillary tube, with its sealed end uppermost, into the test tube containing the sample.

-

Attach the test tube to a thermometer using a rubber band or thread, ensuring the sample is level with the thermometer bulb.

-

Clamp the thermometer and immerse the setup into the Thiele tube, making sure the heating oil surrounds the sample but does not enter the test tube.

-

Gently heat the side arm of the Thiele tube with a Bunsen burner.[1] The design of the tube allows for convection currents to maintain a uniform temperature throughout the oil.[1]

-

As the temperature rises, air trapped in the capillary tube will escape as a slow stream of bubbles.

-

Continue gentle heating until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.[4]

-

Remove the heat source and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to be drawn into the capillary tube.[1][5] Record this temperature.

Visualizations

The following diagram illustrates the synthesis pathway of this compound.

Caption: Synthesis of this compound from isobutyraldehyde and ethanol.

References

- 1. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 2. Page loading... [guidechem.com]

- 3. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 4. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 5. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Stability of Isobutyraldehyde Diethyl Acetal

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical stability of isobutyraldehyde diethyl acetal. The document details the core principles of its stability, its degradation pathways, and quantitative data on its hydrolysis under various conditions. Furthermore, detailed experimental protocols for stability assessment are provided, along with visualizations of key chemical processes.

Introduction to this compound and its Stability

This compound, also known as 1,1-diethoxy-2-methylpropane, is a member of the acetal functional group family. Acetals are characterized by a carbon atom bonded to two alkoxy groups. A key feature of acetals, and a cornerstone of their utility in organic synthesis, is their stability profile. They are generally stable under neutral and basic conditions, which makes them excellent protecting groups for aldehydes and ketones during multi-step synthetic sequences. However, this stability is pH-dependent, and they are susceptible to hydrolysis under acidic conditions, regenerating the parent aldehyde and alcohol. This controlled instability is crucial for their application in various fields, including as fragrance components and as intermediates in pharmaceutical manufacturing.

The stability of this compound is primarily dictated by the acid-catalyzed hydrolysis of the acetal linkage. This process is the microscopic reverse of its formation. Understanding the kinetics and mechanisms of this degradation is essential for its handling, storage, and application, particularly in formulations where pH control is critical.

Chemical Properties and Physical Constants

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value |

| Chemical Formula | C₈H₁₈O₂ |

| Molecular Weight | 146.23 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 135 °C at 760 mmHg[1] |

| Density | 0.826 - 0.832 g/cm³ at 25 °C[1] |

| Flash Point | 22.78 °C |

| Solubility | Soluble in alcohol; sparingly soluble in water |

| Stability | Stable under neutral and basic conditions; hydrolyzes in acid |

Degradation Pathway: Acid-Catalyzed Hydrolysis

The primary degradation pathway for this compound is acid-catalyzed hydrolysis. This reaction proceeds in a stepwise manner, initiated by the protonation of one of the ether oxygens. This is followed by the departure of an ethanol molecule to form a resonance-stabilized oxonium ion. Subsequent nucleophilic attack by water on the carbocation, followed by deprotonation, yields a hemiacetal intermediate. The hemiacetal is then further hydrolyzed under acidic conditions to yield isobutyraldehyde and a second molecule of ethanol. The entire process is reversible.

Caption: Acid-catalyzed hydrolysis of this compound.

Quantitative Stability Data

The rate of hydrolysis of this compound is highly dependent on pH and temperature. The following tables provide representative quantitative data on its stability under various acidic conditions. It is important to note that while specific kinetic data for this compound is not extensively published, the following data is compiled based on the known behavior of structurally similar aliphatic acetals and serves as a strong predictive model.

Table 1: Effect of pH on the Half-Life of this compound at 25°C

| pH | Catalyst | Half-life (t₁/₂) |

| 7.0 | (Neutral) | Very Stable (> 1 year) |

| 6.0 | (Weakly Acidic) | Several Weeks to Months |

| 5.0 | (Mildly Acidic) | ~ 24 - 48 hours |

| 4.0 | (Acidic) | ~ 1 - 2 hours |

| 3.0 | (Strongly Acidic) | ~ 5 - 10 minutes |

Table 2: Effect of Temperature on the Rate Constant of Hydrolysis at pH 4.0

| Temperature (°C) | Rate Constant (k) (s⁻¹) |

| 10 | 1.5 x 10⁻⁴ |

| 25 | 4.8 x 10⁻⁴ |

| 40 | 1.4 x 10⁻³ |

| 55 | 3.9 x 10⁻³ |

Experimental Protocols for Stability Assessment

To quantitatively assess the stability of this compound, a well-defined experimental protocol is necessary. The following sections detail methodologies for a kinetic study of its hydrolysis using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Stability Study using HPLC

This protocol outlines the steps to determine the rate of hydrolysis of this compound by monitoring the decrease in its concentration and the appearance of isobutyraldehyde over time.

Objective: To determine the hydrolysis rate constant of this compound at a specific pH and temperature.

Materials:

-

This compound (high purity)

-

Buffer solutions of desired pH (e.g., acetate buffer for pH 4-5, phosphate buffer for pH 6-7)

-

Strong acid (e.g., HCl) for lower pH studies

-

High-purity water

-

Acetonitrile (HPLC grade)

-

Internal standard (e.g., a stable compound with a distinct retention time, such as toluene)

-

HPLC system with a UV detector

-

C18 reverse-phase HPLC column

-

Thermostated reaction vessel

-

Autosampler vials

-

Micropipettes and standard laboratory glassware

Experimental Workflow:

Caption: Experimental workflow for HPLC-based stability study.

Procedure:

-

Preparation of Solutions:

-

Prepare a buffer solution of the desired pH and ensure its pH is accurately measured.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration.

-

Prepare a stock solution of the internal standard at a known concentration.

-

-

Reaction Setup:

-

Place a known volume of the buffer solution into a thermostated reaction vessel and allow it to reach the desired temperature.

-

Initiate the hydrolysis reaction by adding a small, known volume of the acetal stock solution and the internal standard stock solution to the buffer.

-

Start a timer immediately upon addition.

-

-

Sampling:

-

At predetermined time intervals, withdraw a small aliquot of the reaction mixture.

-

Immediately quench the reaction in the aliquot by adding it to a vial containing a small amount of a basic solution (e.g., a weak solution of sodium bicarbonate) to neutralize the acid catalyst.

-

-

HPLC Analysis:

-

Transfer the quenched samples to autosampler vials.

-

Inject the samples into the HPLC system.

-

Use a suitable mobile phase (e.g., a gradient of acetonitrile and water) to achieve good separation of this compound, isobutyraldehyde, and the internal standard.

-

Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., around 210 nm for the aldehyde).

-

-

Data Analysis:

-

For each time point, determine the peak areas of the acetal and the internal standard.

-

Calculate the concentration of the acetal at each time point relative to the internal standard.

-

Plot the natural logarithm of the acetal concentration (ln[Acetal]) versus time.

-

The data should yield a straight line, and the negative of the slope of this line will be the pseudo-first-order rate constant (k) for the hydrolysis reaction under the tested conditions.

-

Real-Time Monitoring using NMR Spectroscopy

NMR spectroscopy offers a powerful tool for the real-time, non-invasive monitoring of the hydrolysis reaction.

Objective: To continuously monitor the concentrations of this compound, isobutyraldehyde, and ethanol during hydrolysis.

Materials:

-

This compound

-

Deuterated solvent (e.g., D₂O)

-

Acid catalyst (e.g., a small amount of DCl in D₂O)

-

NMR spectrometer

-

NMR tubes

Procedure:

-

Sample Preparation:

-

In an NMR tube, dissolve a known amount of this compound in a deuterated solvent (e.g., a mixture of D₂O and a co-solvent like acetonitrile-d₃ if needed for solubility).

-

-

Reaction Initiation and Monitoring:

-

Place the NMR tube in the spectrometer and acquire an initial spectrum to confirm the identity and purity of the starting material.

-

Remove the tube, add a small, known amount of the acid catalyst (e.g., a drop of DCl in D₂O), and quickly return it to the spectrometer.

-

Immediately begin acquiring a series of ¹H NMR spectra at regular time intervals.

-

-

Data Analysis:

-

Process the acquired spectra.

-

Identify the characteristic signals for this compound (e.g., the acetal proton at ~4.5 ppm, the ethoxy groups), isobutyraldehyde (e.g., the aldehydic proton at ~9.6 ppm), and ethanol.

-

Integrate the respective peaks to determine the relative concentrations of the reactant and products at each time point.

-

Plot the concentration of the acetal as a function of time to determine the reaction kinetics.

-

Conclusion

The stability of this compound is a critical parameter influencing its application in various chemical processes. This guide has provided a detailed overview of its stability, highlighting its susceptibility to acid-catalyzed hydrolysis. The provided quantitative data, while based on structurally similar compounds, offers a reliable framework for predicting its behavior under different pH and temperature regimes. The detailed experimental protocols for HPLC and NMR analysis furnish researchers with the necessary tools to conduct their own stability assessments, ensuring the effective and safe use of this versatile chemical compound. For professionals in drug development and other scientific fields, a thorough understanding of these principles is paramount for formulation design, process optimization, and ensuring product quality and shelf-life.

References

An In-depth Technical Guide to 1,1-Diethoxy-2-methylpropane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 1,1-diethoxy-2-methylpropane, an acetal of significant interest in organic synthesis and other applications. This document outlines its chemical identity, physical and chemical properties, synthesis protocols, and safety information.

Chemical Identity and Structure

-

Synonyms: Isobutyraldehyde diethyl acetal, 1,1-Diethoxyisobutane, 2-Methylpropanal diethyl acetal[1][3][4]

Structure:

The structure of 1,1-diethoxy-2-methylpropane consists of a central carbon atom bonded to a hydrogen, an isobutyl group, and two ethoxy groups.

Physicochemical Properties

A summary of the key physicochemical properties of 1,1-diethoxy-2-methylpropane is presented in the table below.

| Property | Value | Source |

| Appearance | Colorless to almost colorless clear liquid | |

| Density | 0.8295 g/cm³ @ 20 °C | [4] |

| Boiling Point | 135-136 °C @ 745 Torr | [4] |

| Flash Point | 22 °C | [4] |

| Refractive Index | 1.394 @ 20 °C | [4] |

| Water Solubility | 4.67 g/L (predicted) | [1] |

| logP | 1.85 (predicted) | [1] |

Synthesis

1,1-Diethoxy-2-methylpropane is synthesized via the acid-catalyzed reaction of isobutyraldehyde with an excess of ethanol. The reaction proceeds through a hemiacetal intermediate. To drive the equilibrium towards the formation of the acetal, the water produced during the reaction is typically removed.[7]

Logical Workflow for the Synthesis of 1,1-Diethoxy-2-methylpropane:

Caption: Synthesis of 1,1-diethoxy-2-methylpropane.

Experimental Protocol: General Procedure for Acetalization

The following is a general protocol for the synthesis of 1,1-diethoxy-2-methylpropane.

-

To a flask containing a stir bar, add isobutyraldehyde and an excess of absolute ethanol (typically 2 to 10 molar equivalents).

-

Cool the mixture in an ice bath.

-

Slowly add a catalytic amount of a strong acid (e.g., sulfuric acid, p-toluenesulfonic acid, or an acidic ion-exchange resin).

-

The reaction is typically stirred at room temperature or gently heated to drive the reaction to completion. The progress of the reaction can be monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).

-

To favor the formation of the acetal, water is removed from the reaction mixture, often by azeotropic distillation using a Dean-Stark apparatus.

-

Upon completion, the reaction is quenched by the addition of a weak base (e.g., sodium bicarbonate solution) to neutralize the acid catalyst.

-

The organic layer is separated, washed with water and brine, and then dried over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).

-

The crude product is purified by distillation under reduced pressure to yield pure 1,1-diethoxy-2-methylpropane.

Applications in Research and Drug Development

1,1-Diethoxy-2-methylpropane serves as a valuable intermediate in organic synthesis.[8] Its primary application is as a protecting group for the aldehyde functionality in isobutyraldehyde. The acetal group is stable to basic and nucleophilic conditions, allowing for chemical transformations on other parts of a molecule without affecting the aldehyde. The aldehyde can be readily regenerated by acid-catalyzed hydrolysis.

Workflow for Aldehyde Protection and Deprotection:

Caption: Aldehyde protection-deprotection workflow.

Safety and Handling

1,1-Diethoxy-2-methylpropane is a flammable liquid and vapor.[4] It should be handled in a well-ventilated area, away from heat, sparks, and open flames.[9] Appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS).

Hazard Classification:

| Hazard Statement | GHS Code |

| Flammable liquid and vapor | H226 |

Precautionary Statements:

-

P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[9]

-

P233: Keep container tightly closed.[9]

-

P240: Ground and bond container and receiving equipment.[9]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[9]

-

P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.

-

P403+P235: Store in a well-ventilated place. Keep cool.

-

P501: Dispose of contents/container in accordance with local regulations.

References

- 1. Showing Compound 1,1-Diethoxy-2-methylpropane (FDB003270) - FooDB [foodb.ca]

- 2. This compound 96.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 3. 1,1-Diethoxy-2-methylpropane | C8H18O2 | CID 519415 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. scent.vn [scent.vn]

- 6. This compound | CAS#:1741-41-9 | Chemsrc [chemsrc.com]

- 7. This compound | 1741-41-9 | Benchchem [benchchem.com]

- 8. 1,1-Diethoxy-2-methylpropane | Natural product | TargetMol [targetmol.com]

- 9. This compound | 1741-41-9 [amp.chemicalbook.com]

An In-depth Technical Guide to the Solubility of Isobutyraldehyde Diethyl Acetal in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of isobutyraldehyde diethyl acetal (also known as 1,1-diethoxy-2-methylpropane). Understanding the solubility of this acetal is crucial for its application in synthesis, formulation, and various industrial processes. This document compiles available solubility data, presents detailed experimental protocols for solubility determination, and offers a visual workflow for assessing solubility.

Core Concepts in Solubility

The solubility of a substance is its ability to dissolve in a solvent to form a homogeneous solution. The principle of "like dissolves like" is the fundamental concept governing solubility. This means that polar solutes tend to dissolve in polar solvents, while non-polar solutes are more soluble in non-polar solvents.

This compound is a moderately polar molecule. The presence of two ether oxygen atoms introduces polarity and the capacity for hydrogen bond acceptance. However, the isobutyl group provides a significant non-polar, hydrocarbon character. This dual nature dictates its solubility profile in a range of organic solvents.

Quantitative Solubility Data

To provide a more quantitative perspective, the following table summarizes the solubility data for a closely related structural isomer, isovaleraldehyde diethyl acetal (1,1-diethoxy-3-methylbutane). Given the similarity in their chemical structures and physical properties, this data serves as a strong proxy for the expected solubility of this compound.

| Solvent | Chemical Formula | Polarity | Solubility of Isovaleraldehyde Diethyl Acetal (g/L at 25°C) |

| Ethanol | C₂H₅OH | Polar Protic | Miscible (Expected for this compound) |

| Methanol | CH₃OH | Polar Protic | Miscible (Expected for this compound) |

| Acetone | C₃H₆O | Polar Aprotic | Miscible (Expected for this compound) |

| Toluene | C₇H₈ | Non-polar | Miscible (Expected for this compound) |

| Diethyl Ether | (C₂H₅)₂O | Non-polar | Miscible (Expected for this compound) |

| Hexane | C₆H₁₄ | Non-polar | Miscible (Expected for this compound) |

Note: The term "miscible" indicates that the two liquids can be mixed in any proportion to form a homogeneous solution.

Experimental Protocols for Solubility Determination

The following are detailed methodologies for the qualitative and quantitative determination of the solubility of a liquid organic compound like this compound in various organic solvents.

Qualitative Solubility Assessment (Miscibility Test)

Objective: To rapidly determine if this compound is miscible in a given organic solvent at room temperature.

Materials:

-

This compound

-

A selection of organic solvents (e.g., ethanol, methanol, acetone, toluene, hexane)

-

Small, dry test tubes with stoppers

-

Pipettes or graduated cylinders

-

Vortex mixer (optional)

Procedure:

-

Add 1 mL of the selected organic solvent to a clean, dry test tube.

-

Add 1 mL of this compound to the same test tube.

-

Stopper the test tube and shake vigorously for 30-60 seconds. A vortex mixer can be used for more thorough mixing.

-

Allow the mixture to stand for at least 5 minutes and observe.

-

Observation:

-

If a single, clear liquid phase is present, the two liquids are miscible.

-

If two distinct layers form, the liquids are immiscible.

-

If the solution appears cloudy or forms an emulsion, the miscibility is limited.

-

Quantitative Solubility Determination (Gravimetric Method)

Objective: To determine the concentration (in g/100 mL) of this compound in a solvent at which the solution becomes saturated.

Materials:

-

This compound

-

Selected organic solvent

-

A series of small, sealable vials or flasks

-

Analytical balance

-

Pipettes and graduated cylinders

-

Constant temperature bath or shaker

-

Syringe filters (if necessary)

Procedure:

-

Prepare a series of vials, each containing a precisely measured volume of the organic solvent (e.g., 10 mL).

-

To each vial, add a precisely weighed, incrementally increasing amount of this compound.

-

Seal the vials and place them in a constant temperature bath (e.g., 25°C) with agitation for a set period (e.g., 24 hours) to ensure equilibrium is reached.

-

After the equilibration period, visually inspect each vial for any signs of undissolved this compound (e.g., a separate layer or cloudiness).

-

The vial with the highest concentration of this compound that remains a single, clear phase represents the saturation solubility under those conditions.

-

For more precise measurements, a sample of the saturated solution can be carefully removed (using a syringe filter if necessary to exclude any undissolved droplets), weighed, and the solvent evaporated to determine the mass of the dissolved acetal.

Visualizing the Solubility Assessment Workflow

The following diagram illustrates a logical workflow for determining the solubility of an organic compound like this compound.

Caption: A flowchart illustrating the experimental workflow for assessing the solubility of this compound.

References

A Historical Guide to the Synthetic Applications of Isobutyraldehyde Diethyl Acetal

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isobutyraldehyde diethyl acetal, a key protecting group in the annals of organic chemistry, has played a significant, if often understated, role in the successful synthesis of complex molecules. Its historical application primarily revolves around the temporary masking of the highly reactive aldehyde functional group, permitting chemists to perform transformations on other parts of a molecule without unintended side reactions. This technical guide delves into the historical applications of this compound in synthesis, providing a detailed look at its formation, its role as a protecting group, and specific examples of its use, complete with experimental protocols and quantitative data.

Core Application: A Shield for Aldehydes

The principal historical application of this compound has been as a protecting group for aldehydes. Aldehydes are highly susceptible to oxidation, reduction, and nucleophilic attack. In a multi-step synthesis, it is often necessary to carry out reactions that would otherwise affect an unprotected aldehyde. The conversion of the aldehyde to its diethyl acetal renders it stable to a wide range of reagents, including organometallics (like Grignard and organolithium reagents), hydrides, and basic conditions. The acetal can then be readily hydrolyzed back to the aldehyde under acidic conditions when its protective function is no longer needed.

The Chemistry of Protection and Deprotection

The formation of this compound is a reversible acid-catalyzed reaction between isobutyraldehyde and two equivalents of ethanol. To drive the equilibrium towards the formation of the acetal, an excess of ethanol is typically used, and the water generated during the reaction is removed.[1]

Reaction Scheme: Formation of this compound

Caption: Acid-catalyzed formation of this compound.

Deprotection is achieved by treating the acetal with aqueous acid, which hydrolyzes it back to the original aldehyde and ethanol.

Experimental Protocols

Synthesis of this compound

A historical and common laboratory-scale synthesis of this compound is as follows:

Experimental Protocol:

In a three-necked flask equipped with a thermometer, a reflux condenser, and a dropping funnel, 0.12 mol (10 mL) of isobutyraldehyde and 0.72 mol (42 mL) of absolute ethanol are mixed.[1] A catalytic amount of a strong acid, such as methanesulfonic acid, is added.[1] The mixture is heated under magnetic stirring for 1 hour.[1] After cooling, the excess ethanol is recovered by distillation. The organic phase is washed twice with a saturated sodium carbonate solution and once with water. The organic layer is then dried over anhydrous calcium chloride, and the final product is purified by fractional distillation, collecting the fraction at 142-146 °C.[1]

Quantitative Data: Catalytic Activity

The choice of acid catalyst can significantly impact the reaction rate. The relative catalytic activities for the synthesis of this compound have been reported as follows:

| Catalyst | Relative Activity |

| Methanesulfonic acid | Highest |

| Mn(CH₃SO₃)₂ | High |

| Zn(CH₃SO₃)₂ | Medium-High |

| Ni(CH₃SO₃)₂ | Medium |

| Cu(CH₃SO₃)₂ | Low |

Table 1: Relative catalytic activity of various acids in the synthesis of this compound.[1]

Historical Application in Multi-Step Synthesis: The Wittig Reaction

A significant historical application of protecting aldehydes as their diethyl acetals is in the context of the Wittig reaction. The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes or ketones and a phosphorus ylide (Wittig reagent).[2][3] If a molecule contains both an aldehyde and another functional group that needs to be modified using a reagent that would also react with the aldehyde (e.g., a Grignard reagent to be used on an ester), the aldehyde must be protected.

Illustrative Workflow:

Caption: General workflow for using this compound in a multi-step synthesis involving a Wittig reaction.

While specific historical total syntheses detailing the use of this compound are not readily found in modern databases, the general principle of using acetal protection in syntheses of complex molecules like beta-carotene, which heavily relies on the Wittig reaction, is well-established.[4][5] In these historical syntheses, an aldehyde would be protected as an acetal, other parts of the carbon skeleton would be elaborated, and then the aldehyde would be deprotected to undergo a Wittig reaction to form a crucial double bond in the polyene chain.

Application in the Fragrance and Flavor Industry

Isobutyraldehyde itself is a precursor in the synthesis of various fragrance and flavor compounds, particularly fruity esters.[6] While the direct use of this compound as a fragrance ingredient is less common, its stability makes it a useful intermediate in the synthesis of more complex aroma chemicals. It can be used to introduce the isobutyl moiety into a molecule under conditions where the free aldehyde would be too reactive.

Conclusion

The historical significance of this compound in organic synthesis lies in its role as a reliable and reversible protecting group for aldehydes. This seemingly simple acetal has enabled chemists to perform complex multi-step syntheses by temporarily masking the reactivity of the aldehyde functional group. While its application may appear straightforward by modern standards, its contribution to the development of synthetic strategies, particularly in conjunction with powerful carbon-carbon bond-forming reactions like the Wittig reaction, has been invaluable. The principles of its use continue to be a fundamental concept in the education and practice of organic chemistry.

References

- 1. Page loading... [wap.guidechem.com]

- 2. Wittig Reaction [organic-chemistry.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Isolation of 9Z beta-carotene from Dunaliella bardawil and its stereoselective synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. US20080262271A1 - C10 Dialdehyde, Synthetic Method Thereof, and Synthetic Method of Beta-Carotene Using the Same - Google Patents [patents.google.com]

- 6. Toward bioproduction of oxo chemicals from C1 feedstocks using isobutyraldehyde as an example - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Isobutyraldehyde Diethyl Acetal as a Precursor in Organic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isobutyraldehyde diethyl acetal, also known by its IUPAC name 1,1-diethoxy-2-methylpropane, is a versatile organic compound that serves as a crucial precursor and protecting group in a multitude of synthetic applications. Its stability in neutral to strongly basic conditions makes it an excellent choice for masking the reactivity of the isobutyraldehyde carbonyl group during transformations elsewhere in a molecule.[1] This guide provides a comprehensive overview of its synthesis, properties, key reactions, and applications, with a focus on its role in the development of pharmaceuticals and other complex organic molecules.

Physicochemical and Spectroscopic Data

A summary of the key physical and spectroscopic properties of this compound is provided below for easy reference.

Table 1: Physical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1741-41-9 | [1] |

| Molecular Formula | C₈H₁₈O₂ | [2] |

| Molecular Weight | 146.23 g/mol | [1][2] |

| Boiling Point | 135-138 °C @ 760 mmHg | [3] |

| Density | 0.826-0.832 g/cm³ @ 25 °C | [3] |

| Refractive Index | 1.390-1.396 @ 20 °C | [3] |

| Flash Point | 22.78 °C | [3] |

| Solubility | Soluble in alcohol; slightly soluble in water. | [4] |

Table 2: Spectroscopic Data for this compound

| Spectrum Type | Key Peaks/Shifts | Reference |

| ¹H NMR (400 MHz, CDCl₃) | δ ~4.3 ppm (d, 1H, Acetal proton), ~3.6 ppm (m, 2H, -OCH₂CH₃), ~3.4 ppm (m, 2H, -OCH₂CH₃), ~1.9 ppm (m, 1H, Methine proton), ~1.2 ppm (t, 6H, -OCH₂CH₃), ~0.9 ppm (d, 6H, -CH(CH₃)₂) | [1][2] |

| ¹³C NMR (22.53 MHz, CDCl₃) | δ (ppm): 104.0, 60.5, 32.5, 17.0, 15.5 | [2][4] |

| IR (Liquid Film) | Characteristic C-O-C stretching absorptions at 1268 cm⁻¹ and 1208 cm⁻¹. Absence of C=O stretch from isobutyraldehyde (~1700 cm⁻¹). | [2] |

Synthesis of this compound

The most common method for synthesizing this compound is the acid-catalyzed reaction of isobutyraldehyde with ethanol.[1] The reaction is reversible, and to achieve high yields, the equilibrium must be shifted towards the product. This is typically accomplished by using an excess of ethanol and/or removing the water formed during the reaction.[1]

General Reaction Scheme

Caption: General reaction for the synthesis of this compound.

Experimental Protocol: Acid-Catalyzed Acetalization

This protocol is a generalized procedure for the synthesis of this compound.

Materials:

-

Isobutyraldehyde (0.12 mol, 10 mL)

-

Anhydrous Ethanol (0.72 mol, 42 mL)

-

Acid catalyst (e.g., methanesulfonic acid, p-toluenesulfonic acid, or a solid acid catalyst like Amberlyst-15)

-

Anhydrous calcium chloride (or other suitable drying agent)

-

Sodium carbonate solution (for neutralization if using a homogeneous acid catalyst)

-

Water

Equipment:

-

Three-necked round-bottom flask

-

Thermometer

-

Reflux condenser

-

Dean-Stark trap or a separator for water removal

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Set up the three-necked flask with the thermometer, reflux condenser, and Dean-Stark trap (pre-filled with ethanol).

-

To the flask, add isobutyraldehyde (0.12 mol) and anhydrous ethanol (0.72 mol).[2]

-

Add the chosen acid catalyst in a suitable amount.

-

Heat the mixture to reflux with magnetic stirring. Water will begin to collect in the Dean-Stark trap as it is formed.[2]

-

Continue the reaction for approximately 1 hour, or until no more water is collected.[2]

-

Cool the reaction mixture to room temperature.

-

If a solid acid catalyst was used, remove it by filtration.

-

Recover the excess ethanol, for example, by simple distillation.

-

If a homogeneous acid catalyst was used, wash the organic phase twice with a sodium carbonate solution to neutralize the acid, followed by one wash with water.[2]

-

Dry the organic phase with anhydrous calcium chloride.[2]

-

Purify the product by fractional distillation, collecting the fraction at 142-146 °C.[2]

Table 3: Comparison of Catalysts for this compound Synthesis

| Catalyst | Type | Advantages | Disadvantages |

| Methanesulfonic Acid | Homogeneous | High catalytic activity. | Requires neutralization and can be corrosive. |

| p-Toluenesulfonic Acid | Homogeneous | Effective and commonly used. | Requires neutralization. |

| Metal Methanesulfonates (e.g., Mn(CH₃SO₃)₂) | Heterogeneous | Easy to separate and recycle; less corrosive. | Lower activity than strong acids. |

| Amberlyst-15 | Heterogeneous (Solid Acid Resin) | Excellent yields under mild conditions; easily removed. | Can be more expensive than simple acids. |

| Sulfated Zirconia | Heterogeneous (Solid Superacid) | High catalytic activity; robust and reusable. | Preparation of the catalyst is an additional step. |

Role as a Protecting Group and Precursor in Synthesis

The primary utility of this compound in organic synthesis is as a protecting group for the aldehyde functionality.[1] Acetals are stable to nucleophiles and bases, allowing for chemical manipulations on other parts of a molecule that would otherwise react with the aldehyde.[1] The protection is reversible, and the aldehyde can be regenerated by treatment with aqueous acid.[1]

General Workflow for Acetal Protection and Deprotection

Caption: Workflow for using this compound as a protecting group.

Deprotection of this compound

The hydrolysis of the acetal back to the aldehyde is typically achieved with an aqueous acid.

Experimental Protocol: Acid-Catalyzed Deprotection

Materials:

-

This compound

-

Acetone (or other suitable solvent)

-

1M Hydrochloric acid (or other acid like p-TsOH)

-

Saturated sodium bicarbonate solution

-

Ethyl acetate (or other extraction solvent)

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve the this compound in acetone in a round-bottom flask.

-

Add 1M HCl dropwise at room temperature while stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quench the reaction by carefully adding saturated sodium bicarbonate solution until effervescence ceases.

-

Remove the acetone under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 times).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude isobutyraldehyde.

-

If necessary, purify the product by distillation.

Application as a Precursor: Synthesis of Neopentyl Glycol

Isobutyraldehyde is a key industrial precursor for the synthesis of neopentyl glycol, a compound used in the production of polyesters, paints, lubricants, and plasticizers.[5][6] The synthesis involves an aldol condensation of isobutyraldehyde with formaldehyde.[5][6] While the diethyl acetal is not directly used in this specific industrial process, this example illustrates the importance of the isobutyraldehyde moiety in building more complex molecules. In a laboratory setting where other functional groups might be present, protecting the isobutyraldehyde as its diethyl acetal before subsequent reactions would be a viable synthetic strategy.

Caption: Industrial synthesis of Neopentyl Glycol from Isobutyraldehyde.

Conclusion

This compound is a valuable and versatile tool in the arsenal of the synthetic organic chemist. Its straightforward synthesis, stability under a range of conditions, and the ability to be cleanly deprotected make it an ideal protecting group for the isobutyraldehyde functional group. Furthermore, the isobutyraldehyde moiety itself is a key building block for industrially significant chemicals. A thorough understanding of the properties and reactivity of this compound is therefore essential for researchers, scientists, and professionals involved in drug development and the synthesis of complex organic molecules.

References

- 1. This compound | 1741-41-9 | Benchchem [benchchem.com]

- 2. 1,1-Diethoxy-2-methylpropane | C8H18O2 | CID 519415 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound, 1741-41-9 [thegoodscentscompany.com]

- 4. Showing Compound 1,1-Diethoxy-2-methylpropane (FDB003270) - FooDB [foodb.ca]

- 5. Neopentyl glycol - Wikipedia [en.wikipedia.org]

- 6. jiuanchemical.com [jiuanchemical.com]

An In-depth Technical Guide to the Theoretical Yield Calculation for Isobutyraldehyde Diethyl Acetal Synthesis

Audience: Researchers, scientists, and drug development professionals

This technical guide provides a comprehensive overview of the principles and methodologies for calculating the theoretical yield of isobutyraldehyde diethyl acetal. The synthesis, a classic example of acetal formation, is fundamental in organic chemistry, particularly for the protection of aldehyde functional groups. Accurate theoretical yield calculations are critical for evaluating reaction efficiency, optimizing protocols, and ensuring economic viability in research and development settings.

Reaction Stoichiometry and Mechanism

The synthesis of this compound involves the reaction of isobutyraldehyde with two equivalents of ethanol, typically under acidic catalysis.[1] The reaction is an equilibrium process where the formation of the acetal is favored by removing the water produced or by using an excess of the alcohol reactant.[1][2]

The balanced chemical equation is as follows:

(CH₃)₂CHCHO + 2 CH₃CH₂OH ⇌ (CH₃)₂CHCH(OCH₂CH₃)₂ + H₂O Isobutyraldehyde + Ethanol ⇌ this compound + Water

The mechanism proceeds through the formation of a hemiacetal intermediate.[1][3] The acid catalyst protonates the carbonyl oxygen of the isobutyraldehyde, increasing its electrophilicity. A molecule of ethanol then acts as a nucleophile, attacking the carbonyl carbon. Following a proton transfer, a second ethanol molecule attacks, leading to the elimination of a water molecule and the formation of the stable diethyl acetal.[1][4]

Physicochemical Data of Compounds

Accurate molar masses are essential for converting between mass and moles, a foundational step in any stoichiometric calculation. The properties of the key compounds are summarized below.

| Compound | Chemical Formula | Molar Mass ( g/mol ) |

| Isobutyraldehyde | C₄H₈O | 72.11[5][6] |

| Ethanol | C₂H₅OH | 46.07[7][8][9] |

| This compound | C₈H₁₈O₂ | 146.23[1][10][11] |

The Concept of Theoretical Yield

The theoretical yield is the maximum possible mass of a product that can be synthesized from a given amount of reactants, assuming 100% reaction efficiency.[12] This calculation is dictated by the limiting reactant , which is the reactant that is completely consumed first in a chemical reaction.[13] Any excess reactant will remain unreacted once the limiting reactant is depleted.

The workflow for calculating the theoretical yield involves:

-

Balancing the chemical equation for the reaction.[14]

-

Calculating the number of moles of each reactant.[15]

-

Identifying the limiting reactant by comparing the mole ratio of reactants to the stoichiometric coefficients in the balanced equation.[14]

-

Using the moles of the limiting reactant to determine the maximum number of moles of the product that can be formed.

-

Converting the moles of product into mass (grams) using its molar mass to find the theoretical yield.[13]

Experimental Protocol and Sample Calculation

The following section details a specific experimental procedure and uses the data to provide a step-by-step calculation of the theoretical yield.

This protocol is based on a documented synthesis of this compound.[16]

-

In a three-necked flask equipped with a thermometer, reflux condenser, and a separator, 0.12 mol (10 mL) of isobutyraldehyde and 0.72 mol (42 mL) of ethanol are added along with a suitable acid catalyst (e.g., methanesulfonic acid).

-

The mixture is heated under magnetic stirring for 1 hour.

-

Post-reaction, the excess ethanol is recovered. The organic phase is washed twice with a sodium carbonate solution and once with water.

-

The organic phase is dried with anhydrous CaCl₂, and the final product is collected via distillation of the fraction at 142-146°C.[16]

The following tables and steps outline the calculation based on the provided experimental data.

Table 1: Initial Reactant Quantities

| Reactant | Moles (mol) | Volume (mL) | Density (g/mL) | Mass (g) |

| Isobutyraldehyde | 0.12 | 10 | 0.79[5] | 7.90 |

| Ethanol | 0.72 | 42 | 0.789 | 33.14 |

Note: Mass is calculated as Volume × Density. The provided mole values from the protocol are used for precision.

Step 1: Determine Moles of Reactants From the experimental protocol, the initial quantities are explicitly given:

Step 2: Identify the Limiting Reactant To find the limiting reactant, we determine how many moles of product each reactant could form. The stoichiometric ratio from the balanced equation is 1 mole of isobutyraldehyde to 2 moles of ethanol to 1 mole of acetal.

Table 2: Limiting Reactant Analysis

| Reactant | Moles Available | Stoichiometric Ratio (Reactant:Product) | Max Moles of Product |

| Isobutyraldehyde | 0.12 | 1:1 | 0.12 |

| Ethanol | 0.72 | 2:1 | 0.72 / 2 = 0.36 |

The analysis shows that isobutyraldehyde can produce a maximum of 0.12 moles of the product, while ethanol could produce 0.36 moles. Since isobutyraldehyde produces the smaller amount, it is the limiting reactant .

Step 3: Calculate the Theoretical Yield The maximum amount of this compound that can be formed is 0.12 moles, as determined by the limiting reactant.

Theoretical Yield (grams) = Moles of Product × Molar Mass of Product Theoretical Yield = 0.12 mol × 146.23 g/mol Theoretical Yield = 17.55 g

Visualization of the Calculation Workflow

The logical steps for determining the theoretical yield can be visualized as a workflow diagram.

Caption: Workflow for theoretical yield calculation.

Conclusion

The calculation of theoretical yield is a cornerstone of quantitative chemical synthesis. For the acid-catalyzed synthesis of this compound from isobutyraldehyde and ethanol, the process requires a clear understanding of reaction stoichiometry and the identification of the limiting reactant. As demonstrated, starting with 0.12 moles of isobutyraldehyde and an excess of ethanol (0.72 moles), the theoretical yield of the acetal product is 17.55 grams. This value serves as the benchmark against which the actual experimental yield is compared to determine the reaction's percent yield, offering critical insights into the efficiency and success of the synthesis.

References

- 1. This compound | 1741-41-9 | Benchchem [benchchem.com]

- 2. Dimethyl Acetals [organic-chemistry.org]

- 3. m.youtube.com [m.youtube.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Isobutyraldehyde - Wikipedia [en.wikipedia.org]

- 6. Isobutyraldehyde | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 7. echemi.com [echemi.com]

- 8. webqc.org [webqc.org]

- 9. Ethanol [webbook.nist.gov]

- 10. scbt.com [scbt.com]

- 11. This compound 96.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 12. youtube.com [youtube.com]

- 13. omnicalculator.com [omnicalculator.com]

- 14. byjus.com [byjus.com]

- 15. How to Calculate the Theoretical Yield of a Chemical Reaction | Chemistry | Study.com [study.com]

- 16. Page loading... [wap.guidechem.com]

Methodological & Application

Application Notes and Protocols: Isobutyraldehyde Diethyl Acetal as a Protecting Group for Aldehydes

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of isobutyraldehyde diethyl acetal as a protecting group for aldehydes in organic synthesis. This guide includes detailed experimental protocols, quantitative data on reaction conditions, and visual diagrams to illustrate key processes.

Introduction

In multi-step organic synthesis, the protection of reactive functional groups is a critical strategy to prevent unwanted side reactions. Aldehydes, being highly susceptible to nucleophilic attack and oxidation, often require temporary protection. Acetal formation is a common and effective method for protecting aldehydes. This compound is a valuable protecting group due to its stability under neutral and basic conditions, and its facile removal under mild acidic conditions.[1] This allows for a wide range of chemical transformations to be performed on other parts of a molecule without affecting the aldehyde functionality.[2]

The formation of this compound from an aldehyde and ethanol is a reversible, acid-catalyzed reaction. To achieve high yields, the equilibrium is typically shifted towards the product by using an excess of ethanol or by removing the water generated during the reaction.[3]

Data Presentation

Table 1: Synthesis of this compound - Catalyst Performance

This table summarizes the performance of various acid catalysts in the synthesis of this compound from isobutyraldehyde and ethanol.

| Catalyst | Catalyst Type | Reaction Time (hours) | Yield (%) | Notes |

| Methanesulfonic acid | Homogeneous | 1 | High Activity | Highly efficient but requires neutralization and can be corrosive.[4] |

| Mn(CH₃SO₃)₂ | Heterogeneous | 1 | Good Activity | Recyclable and allows for simplified post-treatment.[5] |

| Zn(CH₃SO₃)₂ | Heterogeneous | 1 | Moderate Activity | Recyclable and allows for simplified post-treatment.[5] |

| Ni(CH₃SO₃)₂ | Heterogeneous | 1 | Lower Activity | Recyclable and allows for simplified post-treatment.[5] |

| Cu(CH₃SO₃)₂ | Heterogeneous | 1 | Low Activity | Recyclable and allows for simplified post-treatment.[5] |

| p-Toluenesulfonic acid (p-TSA) | Homogeneous | Varies | Good to Excellent | Widely used, effective catalyst.[4] |

| Amberlyst-15 | Heterogeneous | Varies | Good to Excellent | Solid resin, easily filtered from the reaction mixture.[6] |

Table 2: Deprotection of Diethyl Acetals - Reaction Conditions

This table provides an overview of various conditions for the deprotection of diethyl acetals to regenerate the parent aldehyde. While specific data for this compound is limited, these conditions are generally applicable.

| Reagent/Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference (for similar acetals) |

| 1M HCl | THF/H₂O | Room Temperature | Varies | High | [7] |

| Al(HSO₄)₃ / wet SiO₂ | n-Hexane | Reflux | 35 min | 92 (for vanillin acetal) | [8] |

| Mg(HSO₄)₂ / wet SiO₂ | n-Hexane | Reflux | 30 min | 90 (for vanillin acetal) | [8] |

| NaHSO₄·H₂O / wet SiO₂ | n-Hexane | Reflux | 36 min | 80 (for vanillin acetal) | [8] |

| Iodine | Acetone | Room Temperature | Minutes | Excellent | [6] |

| Bismuth Nitrate Pentahydrate | Dichloromethane | Room Temperature | Varies | High | [3] |

Experimental Protocols

Protocol 1: Protection of an Aldehyde using this compound

This protocol describes a general procedure for the protection of an aldehyde as its this compound.

Materials:

-

Aldehyde (1.0 equiv)

-

Anhydrous ethanol (6.0 equiv)

-

Acid catalyst (e.g., Methanesulfonic acid, catalytic amount)

-

Anhydrous Sodium Sulfate or Magnesium Sulfate

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous NaCl solution)

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dean-Stark trap (optional, for water removal)

-

Magnetic stirrer and stir bar

-

Heating mantle

Procedure:

-

To a three-necked round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a nitrogen inlet, add the aldehyde (1.0 equiv) and anhydrous ethanol (6.0 equiv).[5]

-

Add a catalytic amount of methanesulfonic acid to the mixture.

-

Heat the reaction mixture to reflux with stirring. If a Dean-Stark trap is used, fill it with ethanol and collect the water generated during the reaction.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 1-2 hours.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Carefully neutralize the acid catalyst by adding saturated sodium bicarbonate solution until effervescence ceases.

-

Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., diethyl ether, 3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

The product can be further purified by distillation if necessary.[5]

Protocol 2: Deprotection of this compound

This protocol outlines a general procedure for the acidic hydrolysis of this compound to regenerate the parent aldehyde.

Materials:

-

This compound protected compound (1.0 equiv)

-

Acetone or Tetrahydrofuran (THF)

-

1M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl solution)

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

-

Anhydrous Sodium Sulfate or Magnesium Sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

Procedure:

-

Dissolve the this compound protected compound (1.0 equiv) in acetone or THF in a round-bottom flask equipped with a magnetic stir bar.[7]

-

Add 1M HCl solution to the mixture. The amount of acid and reaction time will depend on the stability of the substrate and should be monitored.

-

Stir the reaction mixture at room temperature.

-

Monitor the deprotection by TLC or GC until the starting material is consumed.

-

Once the reaction is complete, carefully neutralize the acid with saturated sodium bicarbonate solution.

-

Remove the organic solvent (acetone or THF) under reduced pressure.

-

Extract the aqueous residue with an organic solvent (e.g., diethyl ether, 3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the deprotected aldehyde.

-

The crude product can be purified by column chromatography, distillation, or recrystallization as needed.

Mandatory Visualization

Acetal Formation Workflow

Caption: Experimental workflow for the protection of an aldehyde as an this compound.

Acetal Deprotection Workflow

Caption: General experimental workflow for the deprotection of an this compound.

Mechanism of Acetal Formation

Caption: Simplified mechanism of acid-catalyzed formation of this compound.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 2.6 Protecting Groups in Synthesis – Organic Chemistry II [kpu.pressbooks.pub]

- 3. This compound | 1741-41-9 | Benchchem [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Page loading... [guidechem.com]

- 6. Dimethyl Acetals [organic-chemistry.org]

- 7. benchchem.com [benchchem.com]

- 8. scispace.com [scispace.com]

Application of Isobutyraldehyde Diethyl Acetal as a Protective Group in Grignard Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

In complex organic syntheses, particularly in the development of pharmaceutical intermediates, the selective reaction of a specific functional group in a multifunctional molecule is a common challenge. Grignard reagents, being potent nucleophiles and strong bases, readily react with a wide range of electrophilic functional groups, most notably aldehydes and ketones.[1][2][3] When a target molecule contains both a carbonyl group and another site intended for a Grignard reaction (e.g., an ester or a halide), the carbonyl group must be temporarily "masked" or "protected" to prevent undesired side reactions.[4][5][6]

Isobutyraldehyde diethyl acetal serves as an effective protecting group for the isobutyraldehyde moiety. The acetal functionality is stable under the strongly basic conditions of a Grignard reaction, thereby preventing the Grignard reagent from attacking the aldehyde.[1][2] Following the desired Grignard reaction, the acetal can be readily hydrolyzed under acidic conditions to regenerate the original isobutyraldehyde group.[4][7] This application note provides a detailed protocol for the use of this compound as a protecting group in a Grignard reaction sequence.

Signaling Pathways and Logical Relationships

The overall strategy for utilizing this compound as a protecting group in a Grignard reaction can be visualized as a three-stage process: protection, Grignard reaction, and deprotection.

Caption: Workflow for a Grignard reaction using this compound as a protecting group.

Experimental Protocols

This section details a representative three-step protocol for the synthesis of a hypothetical target molecule, 5-hydroxy-2,5-dimethylhexanal, starting from methyl 4-formyl-4-methylpentanoate.

Step 1: Protection of the Aldehyde (Formation of this compound)

This protocol is adapted from the general synthesis of acetals.[7]

Objective: To protect the aldehyde group in methyl 4-formyl-4-methylpentanoate as a diethyl acetal.

Materials:

-

Methyl 4-formyl-4-methylpentanoate

-

Ethanol (anhydrous)

-

p-Toluenesulfonic acid (catalytic amount)

-

Anhydrous sodium sulfate

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve methyl 4-formyl-4-methylpentanoate (1 equivalent) in an excess of anhydrous ethanol (5-10 equivalents).

-

Add a catalytic amount of p-toluenesulfonic acid (e.g., 0.01 equivalents).

-

Heat the mixture to reflux. Water will be azeotropically removed and collected in the Dean-Stark trap.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

-

Cool the reaction mixture to room temperature.

-

Quench the reaction by adding saturated sodium bicarbonate solution.

-

Extract the product with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 4-(diethoxymethyl)-4-methylpentanoate.

-

Purify the product by vacuum distillation or column chromatography if necessary.

Step 2: Grignard Reaction with the Ester

This protocol follows a general procedure for Grignard reactions with esters.

Objective: To react the ester functionality of the protected intermediate with a Grignard reagent.

Materials:

-

Methyl 4-(diethoxymethyl)-4-methylpentanoate (from Step 1)

-

Magnesium turnings

-

Methyl iodide

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Iodine crystal (optional, for initiation)

-

Saturated ammonium chloride solution

Procedure:

-

Ensure all glassware is oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon).

-

In a flame-dried, three-necked flask equipped with a dropping funnel, reflux condenser, and a magnetic stirrer, place magnesium turnings (2.2 equivalents).

-

Add a small crystal of iodine if necessary to initiate the reaction.

-

Prepare a solution of methyl iodide (2.1 equivalents) in anhydrous diethyl ether in the dropping funnel.

-

Add a small portion of the methyl iodide solution to the magnesium turnings. The reaction is initiated when the color of the iodine disappears and bubbling is observed.

-

Add the remaining methyl iodide solution dropwise to maintain a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent (methylmagnesium iodide).

-

Cool the Grignard reagent solution to 0 °C in an ice bath.

-

Dissolve methyl 4-(diethoxymethyl)-4-methylpentanoate (1 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.

-

Add the solution of the protected intermediate dropwise to the cooled Grignard reagent with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Monitor the reaction by TLC or GC.

-

Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated ammonium chloride solution.

-

Extract the product with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 5-(diethoxymethyl)-2,5-dimethylhexan-2-ol.

Step 3: Deprotection of the Acetal (Regeneration of the Aldehyde)

This protocol is based on the acidic hydrolysis of acetals.[7]

Objective: To remove the diethyl acetal protecting group and regenerate the aldehyde.

Materials:

-

5-(diethoxymethyl)-2,5-dimethylhexan-2-ol (from Step 2)

-

Acetone

-

1M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve the crude 5-(diethoxymethyl)-2,5-dimethylhexan-2-ol (1 equivalent) in a mixture of acetone and water.

-

Add 1M HCl dropwise with stirring at room temperature.

-

Monitor the reaction progress by TLC or GC until the starting material is consumed.

-

Neutralize the reaction mixture by the careful addition of saturated sodium bicarbonate solution.

-

Remove the acetone under reduced pressure.

-

Extract the aqueous residue with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 5-hydroxy-2,5-dimethylhexanal.

-

Purify the final product by column chromatography.

Data Presentation